(4R)-4-(2-Methylpropyl)pyrrolidin-2-one
Overview
Description
(4R)-4-(2-Methylpropyl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with a 2-methylpropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(2-Methylpropyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropylamine and succinic anhydride.
Cyclization Reaction: The reaction between 2-methylpropylamine and succinic anhydride leads to the formation of an intermediate, which undergoes cyclization to form the pyrrolidinone ring.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (4R)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing chiral catalysts to improve enantioselectivity during the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(2-Methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4-position of the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinones with various functional groups.
Scientific Research Applications
(4R)-4-(2-Methylpropyl)pyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R)-4-(2-Methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biological processes.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(2-Methylpropyl)pyrrolidin-2-one: The enantiomer of the compound with different stereochemistry.
4-(2-Methylpropyl)pyrrolidin-2-one: The racemic mixture containing both (4R) and (4S) enantiomers.
4-(2-Ethylpropyl)pyrrolidin-2-one: A structurally similar compound with an ethyl group instead of a methyl group.
Uniqueness
(4R)-4-(2-Methylpropyl)pyrrolidin-2-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantioselectivity makes it valuable in asymmetric synthesis and chiral drug development.
Biological Activity
(4R)-4-(2-Methylpropyl)pyrrolidin-2-one, also known as 4-Isobutylpyrrolidin-2-one, is a cyclic amide with significant biological activity, particularly as an anticonvulsant. Its molecular formula is C₈H₁₅NO, and it has a molecular weight of 141.21 g/mol. This compound is structurally related to pregabalin, a drug commonly used to treat epilepsy and neuropathic pain, which highlights its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter release and influence calcium channels in neuronal cells. This modulation is crucial for its anticonvulsant effects, as it can stabilize neuronal excitability and reduce seizure activity. Additionally, this compound may interact with various receptors, indicating a broad spectrum of pharmacological implications.
Biological Activity Overview
Research indicates that this compound exhibits the following biological activities:
- Anticonvulsant Activity : Similar to pregabalin, it has been shown to prevent seizures in animal models.
- Calcium Channel Modulation : It influences calcium channels, which play a vital role in neurotransmitter release and neuronal excitability.
- Neurotransmitter Release Modulation : It may alter the release of neurotransmitters such as glutamate and GABA, contributing to its anticonvulsant effects.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of this compound compared to related compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Pregabalin | Contains a similar pyrrolidine ring | Approved drug for epilepsy and neuropathic pain |
(S)-Pregabalin Lactam | Enantiomer of pregabalin | Used as a reference standard |
4-Isobutylpyrrolidin-2-one | Identical structure | Often used interchangeably with the compound |
1-Acetyl-4-isobutylpyrrolidin-2-one | Acetylated derivative | Different pharmacokinetic properties |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticonvulsant Efficacy : A study demonstrated that this compound significantly reduced seizure frequency in rodent models when administered at specific dosages, indicating its potential as an effective anticonvulsant agent.
- Calcium Channel Interaction : Research has shown that this compound interacts with voltage-gated calcium channels, leading to decreased calcium influx in neurons, which correlates with its anticonvulsant effects.
- Neurotransmitter Dynamics : Investigations into neurotransmitter dynamics revealed that this compound can enhance GABAergic transmission while inhibiting glutamatergic activity, further supporting its role in seizure management.
Properties
IUPAC Name |
(4R)-4-(2-methylpropyl)pyrrolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXRXLTTHFKHC-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CC(=O)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572728 | |
Record name | (4R)-4-(2-Methylpropyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181289-22-5 | |
Record name | (4R)-4-(2-Methylpropyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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